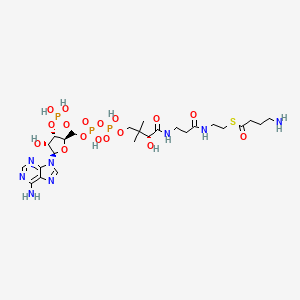
4-Aminobutanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-aminobutanoyl-CoA is an aminobutanoyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 4-aminobutanoic acid. It derives from a butyryl-CoA and a gamma-aminobutyric acid. It is a conjugate acid of a 4-aminobutanoyl-CoA(3-).
Applications De Recherche Scientifique
Enzymatic Inhibition in Tuberculosis Treatment
4-Aminobutanoyl-CoA derivatives play a role in inhibiting enzymes within the menaquinone biosynthesis pathway in Mycobacterium tuberculosis, offering potential for tuberculosis treatment. 4-Oxo-4-phenylbut-2-enoates, for instance, react with CoA to form nanomolar inhibitors of MenB, a key enzyme in this pathway, thus representing a new approach for the development of tuberculosis therapies (Li et al., 2011).
Dehydration and Decomposition Studies
Studies on monosaccharide scaffolds, including 4-aminobutanoyl-CoA derivatives, have revealed insights into the decomposition and stability of these compounds. This research is significant in understanding the stability and reactivity of various aminoacyl-substituted compounds, which can inform drug discovery and development (He et al., 2015).
Role in Polyketide Synthesis
In plants, 4-Aminobutanoyl-CoA derivatives contribute to the biosynthesis of polyketides, such as phenylbutanoids. For example, Benzalacetone Synthase (BAS) in Rheum palmatum uses 4-coumaroyl-CoA and malonyl-CoA for the production of benzalacetone, a precursor for phenylbutanoids. This highlights the role of these compounds in natural product biosynthesis and potential pharmaceutical applications (Abe et al., 2001).
Development of Novel Inhibitors
Research has shown that CoA adducts of 4-Aminobutanoyl-CoA derivatives can be potent inhibitors for various enzymes. This finding is crucial for developing new inhibitors targeting acyl-CoA binding enzymes, which can be applied in drug discovery and the development of therapeutic agents (Perich, 2009).
Role in Anaerobic Metabolism
4-Aminobutanoyl-CoA derivatives are also significant in the anaerobic metabolism of phenolic compounds. For example, enzymes like 4-Hydroxybenzoyl-CoA reductase, which belong to the xanthine oxidase family, use these derivatives in the reduction of CoA-thioester substrates, indicating their role in complex biochemical pathways (Boll et al., 2001).
Dehydration Mechanisms in Biochemical Processes
Investigations into the dehydration of 4-hydroxybutyryl coenzyme A to crotonyl coenzyme A shed light on the radical chemistry of these reactions, which are crucial in various biochemical pathways, including CO2 fixation cycles (Friedrich et al., 2008).
Propriétés
Nom du produit |
4-Aminobutanoyl-CoA |
|---|---|
Formule moléculaire |
C25H43N8O17P3S |
Poids moléculaire |
852.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-aminobutanethioate |
InChI |
InChI=1S/C25H43N8O17P3S/c1-25(2,20(37)23(38)29-7-5-15(34)28-8-9-54-16(35)4-3-6-26)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(36)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37H,3-11,26H2,1-2H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
HHFBTTVZSVBPFP-CITAKDKDSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCN)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCN)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




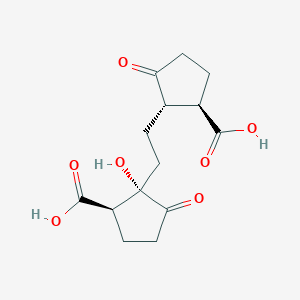
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)
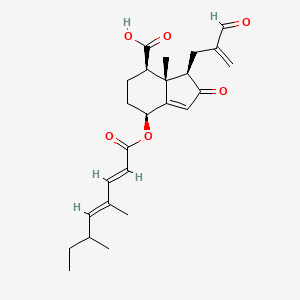
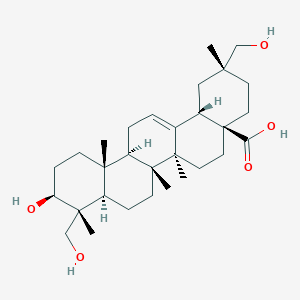
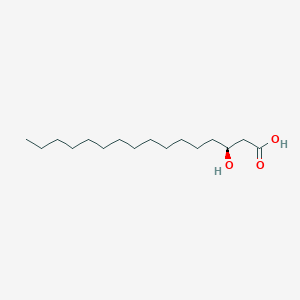

![[(1S,12S,13S,14R,15E)-15-ethylidene-6-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol](/img/structure/B1249488.png)


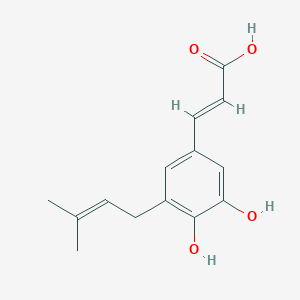
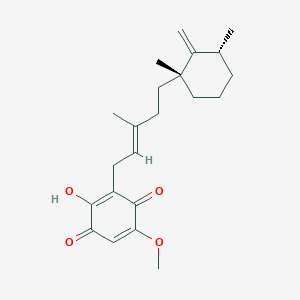
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(dimethylcarbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249495.png)
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S,6R)-1,5,6-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249498.png)